molecular formula C11H13NO6 B8579502 Methyl 4-ethoxy-5-methoxy-2-nitrobenzoate

Methyl 4-ethoxy-5-methoxy-2-nitrobenzoate

Cat. No. B8579502
M. Wt: 255.22 g/mol
InChI Key: ACWQHKOWQNOPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-ethoxy-5-methoxy-2-nitrobenzoate is a useful research compound. Its molecular formula is C11H13NO6 and its molecular weight is 255.22 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H13NO6

Molecular Weight

255.22 g/mol

IUPAC Name

methyl 4-ethoxy-5-methoxy-2-nitrobenzoate

InChI

InChI=1S/C11H13NO6/c1-4-18-10-6-8(12(14)15)7(11(13)17-3)5-9(10)16-2/h5-6H,4H2,1-3H3

InChI Key

ACWQHKOWQNOPIB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dissolved 5.00 g (23.7 mmol) methyl 4-ethoxy-3-methoxybenzoate in 25 ml acetic acid under N2 and added 6.1 ml (95.1 mmol) 69% nitric acid dropwise over 30 minutes. Heated to 50° C. for 1.5 hours and poured onto ice bath. Extracted with chloroform, washed with dilute sodium hydroxide solution and filtered through magnesium sulfate. Stripped solvent and dried in vacuo, giving 5.268 of off-white solid: mass spectrum (electrospray m/e): M+H=255.8.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of methyl 4-ethoxy-3-methoxybenzoate (7.12 g, 33.9 mmol) and acetic anhydride (40 mL) in acetic acid (40 mL) at room temperature was dropped fume nitric acid (90%, 3.15 g). After stirring at room temperature for 15 minutes, it was heated at 50° C. for 1 hour. The reaction mixture was poured into ice and a solid was formed. It was filtered, washed with water, and dried under vacuum with P2O5 to give methyl 4-ethoxy-5-methoxy-2-nitrobenzoate as white solid (8.392 g, 97%). 1H NMR (300 MHz, CDCl3) δ 7.44 (s, 1H), 7.07 (s, 1H), 4.19 (q, 2H), 3.98 (s, 3H), 3.91 (s, 3H), 1.52 (t, 3H); LC-MS (ESI) m/z 256 (M+H)+.
Quantity
7.12 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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